7-(diethylamino)-4-hydroxy-3-oxophenoxazin-10-ium-1-carboxamide;chloride
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Overview
Description
Celestine Blue . It is a chemical dye with the molecular formula C17H18ClN3O4 and a molecular weight of 363.798 g/mol . Celestine Blue is primarily used in various staining applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Celestine Blue involves the reaction of specific aromatic amines with aldehydes under controlled conditions. The process typically includes:
Reaction of Aromatic Amines: The primary step involves the reaction of aromatic amines with aldehydes to form intermediate compounds.
Oxidation: The intermediate compounds are then oxidized to form the final dye product, Celestine Blue.
Industrial Production Methods
In industrial settings, the production of Celestine Blue follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Celestine Blue undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dye’s properties.
Substitution: Substitution reactions, particularly involving the aromatic rings, are common.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Celestine Blue, which can have different staining properties and applications.
Scientific Research Applications
Celestine Blue is widely used in scientific research due to its staining properties. Some of its applications include:
Histology: Used for staining tissues in histological studies.
Microbiology: Employed in staining bacterial cultures.
Biochemistry: Utilized in various biochemical assays to visualize specific proteins or nucleic acids.
Medicine: Applied in diagnostic procedures to highlight specific cells or tissues.
Mechanism of Action
The mechanism by which Celestine Blue exerts its effects involves binding to specific molecular targets. The dye interacts with cellular components, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. This binding results in the visualization of these components under a microscope, aiding in various diagnostic and research applications.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Celestine Blue include:
Methylene Blue: Another widely used dye with similar staining properties.
Toluidine Blue: Known for its use in histology and cytology.
Crystal Violet: Commonly used in microbiology for Gram staining.
Uniqueness
Celestine Blue is unique due to its specific staining characteristics, which make it particularly useful in certain applications where other dyes may not be as effective. Its ability to bind selectively to certain cellular components sets it apart from other similar compounds.
Properties
IUPAC Name |
7-(diethylamino)-4-hydroxy-3-oxophenoxazin-10-ium-1-carboxamide;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4.ClH/c1-3-20(4-2)9-5-6-11-13(7-9)24-16-14(19-11)10(17(18)23)8-12(21)15(16)22;/h5-8,22H,3-4H2,1-2H3,(H2,18,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAMERVLRXYMPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.